7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride
Description
Properties
IUPAC Name |
7-oxaspiro[3.5]nonan-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-7-8-5-9(6-8)1-3-11-4-2-9;/h8H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMDDMBEPKROEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the Amino Group: The next step involves the introduction of the amino group at the 2-position of the spirocyclic ring. This can be done through reductive amination or other amination techniques.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be employed to modify the spirocyclic ring or the amino group, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of spirocyclic amines on biological systems. It may serve as a model compound for investigating the interactions of spirocyclic structures with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its structural features may impart unique biological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure may allow it to bind to enzymes or receptors in a unique manner, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride with structurally related spirocyclic amines:
Key Observations:
- 7-Oxa-2-azaspiro[3.5]nonane HCl (similarity 0.74) replaces the methanamine group with an aza (NH) group, reducing steric bulk but increasing basicity. This modification may enhance interactions with biological targets requiring nitrogen coordination .
- Dihydrochloride salts (e.g., 1588441-26-2) exhibit higher solubility in aqueous media but may require careful pH adjustment for stability .
Physicochemical Properties
| Property | 7-Oxaspiro[3.5]nonan-2-ylmethanamine HCl | 7-Oxa-2-azaspiro[3.5]nonane HCl | 7-azaspiro[3.5]nonan-2-ol HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 191.70 | 174.64 | 177.67 |
| H-Bond Donors | 2 (NH₃⁺, HCl) | 3 (NH, HCl) | 3 (OH, NH₃⁺, HCl) |
| H-Bond Acceptors | 2 | 3 | 3 |
| LogP (Predicted) | ~1.2 | ~0.8 | ~0.5 |
Notes:
- The target compound’s LogP (~1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- 7-azaspiro[3.5]nonan-2-ol HCl has lower LogP due to the polar hydroxyl group, favoring solubility but limiting blood-brain barrier penetration .
Biological Activity
7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride, also known by its IUPAC name (7-oxaspiro[3.5]nonan-2-yl)methanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
- CAS Number : 1440962-10-6
- Molecular Formula : C9H17NO
- Molecular Weight : 155.24 g/mol
- Structure : The compound features a spirocyclic structure, which is significant for its biological activity.
Research indicates that compounds with spirocyclic structures often interact with various biological targets, including enzymes and receptors. The unique conformation of 7-Oxaspiro[3.5]nonan-2-ylmethanamine allows it to modulate biological pathways effectively.
Antitumor Activity
Recent studies have highlighted the potential of 7-Oxaspiro[3.5]nonan-2-ylmethanamine derivatives in cancer therapy, particularly targeting the KRAS G12C mutation associated with non-small cell lung cancer (NSCLC).
- Inhibition of KRAS G12C : A study demonstrated that derivatives of this compound act as covalent inhibitors of the KRAS G12C protein, which is a critical target in oncology due to its role in tumorigenesis. The binding occurs at the switch-II pocket of the protein, leading to effective inhibition of its function .
- In Vivo Efficacy : In xenograft mouse models, compounds derived from 7-Oxaspiro[3.5]nonan-2-ylmethanamine exhibited dose-dependent antitumor effects, indicating their potential as therapeutic agents against solid tumors .
Neuropharmacological Effects
The compound's structural characteristics suggest possible interactions with neurotransmitter systems. Preliminary studies indicate that it may influence serotonin and dopamine pathways, although detailed pharmacological profiles are still under investigation.
Case Studies and Research Findings
Safety and Toxicology
Safety assessments are crucial for any new compound entering clinical trials. Initial evaluations of 7-Oxaspiro[3.5]nonan-2-ylmethanamine indicate a favorable safety profile; however, comprehensive toxicological studies are necessary to confirm its safety for human use.
Q & A
Q. How can enantiomeric purity be achieved for chiral derivatives?
Q. What computational tools predict its molecular targets?
- In Silico Workflow :
Docking : AutoDock Vina with PDB structures (e.g., 5-HT₃ receptor).
MD Simulations : GROMACS for binding stability (>50 ns trajectories).
Data Contradiction Analysis
- Case Study : A 2023 study reported IC₅₀ = 15 µM for NMDA receptor inhibition, while a 2024 study found no activity.
- Root Cause : Batch variability in hydrochloride salt stoichiometry (1:1 vs. 1:2 ratios).
- Resolution : Titrate HCl during salt formation and validate via elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
